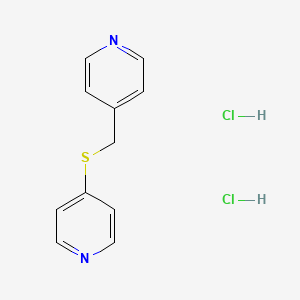
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride” is a chemical compound with the molecular formula C11H12Cl2N2S and a molecular weight of 275.19. It is a solid at ambient temperature .
Physical And Chemical Properties Analysis
“4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride” is a solid at ambient temperature . Its InChI code is 1S/C11H16N2.2ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;;/h1-2,5-6,11,13H,3-4,7-9H2;2*1H .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization
Research on pyridine derivatives, including structures similar to "4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride", focuses on their synthesis and structural characterization. For instance, the synthesis of pyridine thiazole derivatives demonstrates the preparation of complexes that involve reactions between ligands and metal salts, highlighting their potential in developing bioactive materials with antimicrobial and antitumor activities. These compounds exhibit increased activity when complexed with metals, suggesting their significance in pharmaceutical research (Zou Xun-Zhong et al., 2020). Additionally, the creation of pyridin-ylmethyl derivatives explores the effects of reaction conditions on product formation, contributing to the broader understanding of chemical synthesis techniques (Wang Xiu-jian, 2009).
Antimicrobial and Antitumor Studies
Pyridine derivatives are explored for their antimicrobial and antitumor properties. The investigation into pyridine hydrazyl thiazole metal complexes showcases their potential in treating specific bacterial strains and cancer cell lines, emphasizing the role of such compounds in developing targeted therapeutic agents (X. Zou et al., 2020). This highlights the scientific interest in leveraging the unique properties of pyridine-based compounds for medical applications.
Corrosion Inhibition
The utility of pyridine derivatives extends to materials science, where they serve as corrosion inhibitors for metals. A study on a Schiff base derivative with pyridine rings reveals its efficacy as a mixed-type inhibitor for Q235 mild steel in acidic conditions. The research combines experimental techniques with density functional theory (DFT) calculations to understand the compound's protective mechanism, illustrating the interdisciplinary applications of pyridine derivatives (Yan Ji et al., 2016).
Safety and Hazards
The safety information for “4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(pyridin-4-ylmethylsulfanyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.2ClH/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11;;/h1-8H,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGEPUKQNPAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)
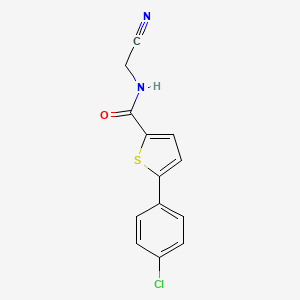
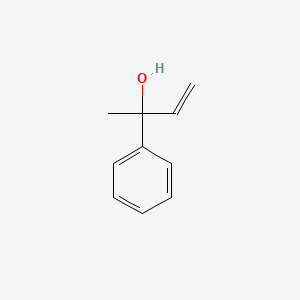
![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)
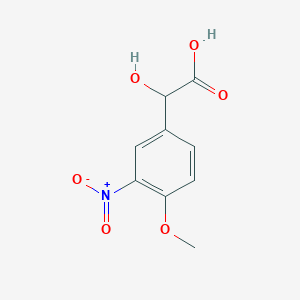
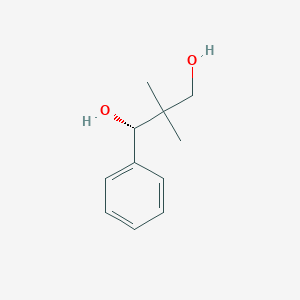
![N-(2,3-dimethoxy-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2635071.png)
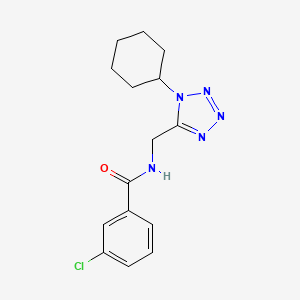
![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)
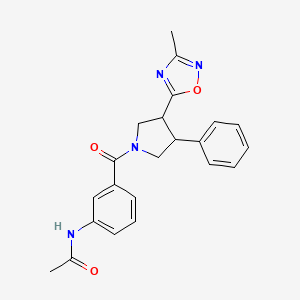
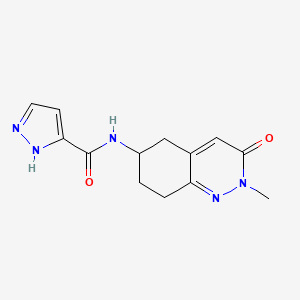
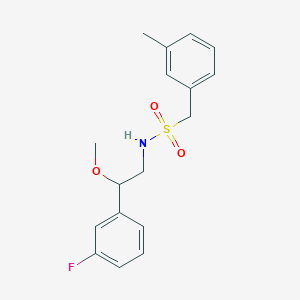
![2-(4-fluorophenoxy)-4-methoxy-N-({[(2-methoxybenzyl)oxy]imino}methyl)nicotinamide](/img/structure/B2635081.png)